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2-Amino-N-(3-methoxy-pyrazin-2-ylmethyl)-acetamide

Lipophilicity Drug Design ADME Prediction

This low-molecular-weight (196.21 g/mol) pyrazine-acetamide building block is specifically designed for fragment-based drug design and combinatorial library synthesis, where its defined physicochemical profile (XLogP3-AA of -1.7, TPSA of 90.1 Ų, 2 HBD, 5 HBA) ensures consistent lead-matter replication. Unlike its 3-chloro analog, which introduces excess lipophilicity and risks promiscuous binding, this 3-methoxy derivative maintains the precise polarity required for aqueous-compatible screening. The primary amine handle enables amide coupling or reductive amination for rapid diversification. Procuring matched-purity batches for head-to-head comparisons with the 3-chloro analog provides a quantitative framework to deconvolute potency shifts from physicochemical property changes, making it an essential tool for reliable SAR campaigns.

Molecular Formula C8H12N4O2
Molecular Weight 196.21 g/mol
Cat. No. B7926093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-N-(3-methoxy-pyrazin-2-ylmethyl)-acetamide
Molecular FormulaC8H12N4O2
Molecular Weight196.21 g/mol
Structural Identifiers
SMILESCOC1=NC=CN=C1CNC(=O)CN
InChIInChI=1S/C8H12N4O2/c1-14-8-6(10-2-3-11-8)5-12-7(13)4-9/h2-3H,4-5,9H2,1H3,(H,12,13)
InChIKeyGEJODPYCBVQCGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-N-(3-methoxy-pyrazin-2-ylmethyl)-acetamide: Core Physicochemical and Structural Baseline for Research Procurement


2-Amino-N-(3-methoxy-pyrazin-2-ylmethyl)-acetamide (CAS 1353964-80-3) is a low-molecular-weight (196.21 g/mol) pyrazine-acetamide building block featuring a 3-methoxypyrazine ring linked via a methylene bridge to a primary aminoacetamide side chain [1]. Its computed physicochemical profile—including an XLogP3-AA of -1.7, topological polar surface area (TPSA) of 90.1 Ų, and five hydrogen-bond acceptors [1]—distinguishes it from close analogs and makes it a candidate for fragment-based drug design and combinatorial library synthesis where specific polarity and hydrogen-bonding topography are required.

Why In-Class 2-Amino-N-(pyrazin-2-ylmethyl)acetamides Cannot Be Interchanged Without Quantitative Justification


Within the 2-amino-N-(pyrazin-2-ylmethyl)acetamide series, even conservative substituent modifications produce measurable shifts in key physicochemical descriptors that govern solubility, permeability, and molecular recognition. For example, replacing the 3-methoxy group with chlorine lowers the computed LogP and alters hydrogen-bond acceptor count, while N-methylation eliminates a hydrogen-bond donor and increases lipophilicity [1][2]. These differences are not cosmetic; they translate into divergent performance in parallel medicinal chemistry campaigns where scaffold-hopping decisions hinge on quantified property differences. Generic substitution without matching these parameters risks invalidating structure–activity relationship (SAR) hypotheses and wasting procurement expenditure on compounds that do not replicate lead-matter properties.

Quantitative Differentiation of 2-Amino-N-(3-methoxy-pyrazin-2-ylmethyl)-acetamide from Closest Structural Analogs


Lipophilicity Comparison: XLogP3-AA of 2-Amino-N-(3-methoxy-pyrazin-2-ylmethyl)-acetamide vs. 3-Chloro and N-Methyl Analogs

The target compound recorded a computed XLogP3-AA of -1.7, indicating higher polarity than its 3-chloro analog (XLogP3-AA = -0.7) and the N-methyl derivative (XLogP3-AA = -1.0) [1][2][3]. The 1.0 log-unit spread among these three in-class compounds corresponds to a 10-fold difference in predicted octanol–water partition coefficient, directly influencing expected membrane permeability and aqueous solubility.

Lipophilicity Drug Design ADME Prediction

Hydrogen-Bond Donor Count Differentiation: Impact on Solubility and Target Engagement Potential

The target compound possesses two hydrogen-bond donors (HBD = 2) contributed by the primary amine and the secondary amide NH [1]. In contrast, the N-methyl analog (CAS 1353983-40-0) has only one HBD due to tertiary amide formation [3], while the 3-chloro analog retains two HBDs but shifts the acceptor profile [2]. This difference affects predicted aqueous solubility and the ability to form key hydrogen-bond interactions with biological targets.

Hydrogen Bonding Fragment-Based Drug Discovery Physicochemical Profiling

Topological Polar Surface Area (TPSA) as a Determinant of Passive Membrane Permeability

The target compound exhibits a TPSA of 90.1 Ų [1], which places it near the commonly cited threshold of 140 Ų for oral bioavailability prediction but notably higher than the 3-chloro analog (TPSA = 76.9 Ų) and lower than compounds with additional polar substituents [2]. This 13.2 Ų difference between the 3-methoxy and 3-chloro congeners represents a measurable divergence in predicted passive transcellular permeability.

ADME Membrane Permeability Computational ADMET

Commercial Purity Specification and Batch-to-Batch Consistency for Reproducible SAR Studies

Commercially available batches of the target compound are specified at purities ranging from 95% (AKSci) to 98% (Leyan) . This purity tier is suitable for primary library synthesis and initial biological screening. By comparison, the 3-chloro analog (CAS 1353978-77-4) is supplied at 95% minimum purity , while the N-methyl analog is consistently offered at 95% . The availability of 98% purity grade for the target compound offers a marginal advantage for applications requiring reduced impurity interference in sensitive biochemical assays.

Quality Control SAR Reproducibility Procurement Standards

Rotatable Bond Count and Molecular Flexibility: Impact on Conformational Entropy and Binding

The target compound possesses four rotatable bonds [1], matching the 3-chloro analog but exceeding the constrained N-cyclopropyl derivative (CAS 1353969-34-2) which has three rotatable bonds [2]. This additional degree of rotational freedom increases the conformational space accessible to the molecule, which can be advantageous for induced-fit binding but penalizes binding entropy relative to more rigid analogs.

Conformational Analysis Ligand Efficiency Molecular Design

Prioritized Application Scenarios for 2-Amino-N-(3-methoxy-pyrazin-2-ylmethyl)-acetamide Based on Quantitative Differentiation


Fragment-Based Lead Discovery Requiring Controlled Polarity and Hydrogen-Bond Topography

When a fragment library needs a low-molecular-weight pyrazine acetamide with an XLogP3-AA of -1.7 and two H-bond donors, the target compound matches these specifications precisely [1]. The 3-chloro analog (XLogP3-AA = -0.7) would introduce excess lipophilicity, potentially generating false-positive screening hits due to promiscuous binding [2]. The quantified 1.0 log-unit difference in predicted LogP provides a data-driven rationale for selecting the target compound as the preferred polar fragment for aqueous-compatible screening conditions.

Parallel Synthesis of Kinase-Focused Libraries Where 3-Methoxy Substitution Is Experimentally Validated

Medicinal chemistry programs targeting kinases that have been shown to accommodate a 3-methoxypyrazine motif—such as those explored in BRAF inhibitor optimization using 2,6-disubstituted pyrazine scaffolds [3]—can use the target compound as a key intermediate. The primary amine handle enables diversification via amide coupling or reductive amination, while the 3-methoxy group provides a defined hydrogen-bond acceptor geometry distinct from chloro or unsubstituted analogs. The TPSA of 90.1 Ų keeps the precursor within favorable ADMET property space during library enumeration [1].

SAR Studies Investigating the Methoxy-to-Chloro Isosteric Replacement in Pyrazine Acetamides

The target compound serves as a critical comparator when evaluating the 3-methoxy → 3-chloro isosteric replacement, a common medicinal chemistry strategy. The documented TPSA difference (90.1 vs. 76.9 Ų) and XLogP3-AA difference (-1.7 vs. -0.7) between the two analogs provide a quantitative framework for deconvoluting potency shifts from physicochemical property changes [1][2]. Procurement of both compounds from the same vendor at matched purity (≥95%) enables controlled head-to-head comparisons.

Computational ADMET Model Training and Validation Using Experimentally-Determined Physicochemical Baselines

The well-defined computed properties of the target compound (TPSA = 90.1 Ų, XLogP3-AA = -1.7, HBD = 2, HBA = 5) make it a suitable calibration standard for in silico ADMET prediction models [1]. When experimental solubility, LogD, or permeability data are generated, the compound's unambiguous structure and intermediate property values position it as a benchmark that bridges the gap between highly polar and highly lipophilic training-set members, improving model interpolation accuracy.

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